molecular formula C28H26N2O6 B11679543 (5Z)-5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11679543
M. Wt: 486.5 g/mol
InChI Key: OAKWKRDLXKOETK-KQWNVCNZSA-N
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Description

The compound (5Z)-5-({3-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Utilizing aldehydes and ketones to form the core structure.

    Etherification: Introducing methoxy and phenoxy groups through ether formation.

    Cyclization: Forming the diazinane ring through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled reaction conditions and high yield.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.

    Reduction: Reduction of aromatic rings to form cyclohexane derivatives.

    Substitution: Halogenation or nitration of aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Cyclohexane derivatives.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(5Z)-5-({3-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

Uniqueness

(5Z)-5-({3-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler compounds like dichloroaniline or benzylamine.

Properties

Molecular Formula

C28H26N2O6

Molecular Weight

486.5 g/mol

IUPAC Name

(5Z)-5-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C28H26N2O6/c1-18-7-10-22(11-8-18)35-13-14-36-24-12-9-20(17-25(24)34-3)16-23-26(31)29-28(33)30(27(23)32)21-6-4-5-19(2)15-21/h4-12,15-17H,13-14H2,1-3H3,(H,29,31,33)/b23-16-

InChI Key

OAKWKRDLXKOETK-KQWNVCNZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=CC(=C4)C)OC

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC(=C4)C)OC

Origin of Product

United States

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